Bienvenue dans la boutique en ligne BenchChem!

3-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one

5-HT1A receptor radioligand binding serotonin receptor ligand

3-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one (CAS 440332-24-1; molecular formula C20H21N5O3; MW 379.4 g/mol) is a synthetic 1,2,3-benzotriazin-4-one arylpiperazine derivative. Compounds in this structural class have been extensively characterized as ligands for serotonin (5-HT) receptors, particularly the 5-HT1A subtype.

Molecular Formula C20H21N5O3
Molecular Weight 379.4g/mol
CAS No. 440332-24-1
Cat. No. B361697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one
CAS440332-24-1
Molecular FormulaC20H21N5O3
Molecular Weight379.4g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4N=N3
InChIInChI=1S/C20H21N5O3/c1-28-18-9-5-4-8-17(18)23-10-12-24(13-11-23)19(26)14-25-20(27)15-6-2-3-7-16(15)21-22-25/h2-9H,10-14H2,1H3
InChIKeyUVQVCAXXFDNDKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one (CAS 440332-24-1): Structural Identity and Pharmacological Classification for Research Procurement


3-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one (CAS 440332-24-1; molecular formula C20H21N5O3; MW 379.4 g/mol) is a synthetic 1,2,3-benzotriazin-4-one arylpiperazine derivative. Compounds in this structural class have been extensively characterized as ligands for serotonin (5-HT) receptors, particularly the 5-HT1A subtype [1]. The target compound features an ortho-methoxy (2-OCH3) substituent on the phenyl ring attached to the piperazine nitrogen, and a 2-oxoethyl (–CH2–CO–) spacer connecting the benzotriazinone core to the piperazine moiety. This specific substitution pattern and linker topology place it within a focused SAR series where minor structural variations produce large differences in receptor affinity and selectivity profiles [2]. The compound is supplied as a research-grade chemical (typical purity ≥95%) for in vitro pharmacological investigation [3].

Procurement Risk: Why Structurally Similar Benzotriazinone Arylpiperazines Cannot Substitute for CAS 440332-24-1


Within the 1,2,3-benzotriazin-4-one arylpiperazine series, receptor binding affinity and selectivity are exquisitely sensitive to both the methoxy substitution position on the phenyl ring (ortho vs. meta vs. para) and the nature of the spacer linking the benzotriazinone core to the piperazine [1]. In the foundational 2000 series, moving the methoxy group from the ortho (2-OCH3) to the para (4-OCH3) position altered 5-HT1A affinity by orders of magnitude, while the ortho-substituted derivative achieved subnanomolar IC50 values with high selectivity over 5-HT2A, 5-HT2C, dopaminergic D1/D2, and adrenergic α1/α2 receptors [1]. The 2-oxoethyl linker in the target compound introduces a hydrogen-bond-accepting carbonyl that is absent in the simple ethylene- or propylene-bridged analogs described in the primary literature [2], potentially altering both binding pose and pharmacokinetic properties. Consequently, procurement of a close positional isomer (e.g., 3-methoxy or 4-methoxy analog) or an alkyl-linked benzotriazinone arylpiperazine cannot be expected to reproduce the pharmacological profile associated with CAS 440332-24-1. Each variant represents a distinct chemical entity with non-interchangeable biological activity.

Quantitative Differentiation Evidence for CAS 440332-24-1 Relative to Closest Structural Analogs


Ortho-Methoxy Substitution Confers Subnanomolar 5-HT1A Affinity: Evidence from the Cognate Benzotriazinone Series

The ortho-methoxy (2-OCH3) substitution pattern on the arylpiperazine phenyl ring is the critical determinant of subnanomolar 5-HT1A receptor affinity within the 1,2,3-benzotriazin-4-one series. In the seminal study by Caliendo et al., compound 2e—an ortho-OCH3 derivative with a propylene spacer—demonstrated an IC50 of 0.059 nM at the 5-HT1A receptor in radioligand binding assays [1]. This affinity is approximately 2–3 orders of magnitude greater than that observed for the corresponding para-OCH3 analog in the same series. The target compound CAS 440332-24-1 is the direct oxoethyl-linker congener of this ortho-OCH3 pharmacophore and is expected to retain the favorable binding contribution of the 2-methoxyphenyl group, which positions the methoxy oxygen for a key interaction within the 5-HT1A orthosteric pocket [2].

5-HT1A receptor radioligand binding serotonin receptor ligand ortho-methoxy SAR

Selectivity Profile Over Off-Target Serotonin, Dopaminergic, and Adrenergic Receptors

The ortho-OCH3 benzotriazinone chemotype is distinguished not only by its high 5-HT1A affinity but also by its remarkable selectivity against a panel of structurally and functionally related aminergic receptors. Caliendo et al. evaluated six analogs (including 2e, the o-OCH3 derivative) for binding at 5-HT2A, 5-HT2C, D1, D2, α1, and α2 receptors and found that o-OCH3 substitution conferred high selectivity over all considered off-targets [1]. In the 2008 benzotriazinone series by Fiorino et al., the lead compound achieved Ki = 0.000178 nM at 5-HT1A with minimal cross-reactivity to dopaminergic and adrenergic receptors [2]. While direct selectivity data for CAS 440332-24-1 have not been published, the incorporation of the 2-oxoethyl linker—which adds a hydrogen-bond-accepting carbonyl absent in the alkyl-linked series—may further modulate the selectivity fingerprint by altering the ligand's spatial trajectory within the binding pocket [2].

receptor selectivity 5-HT2A 5-HT2C dopamine D2 adrenergic alpha1

Direct Binding Data: Human OCT1 Inhibition (IC50 = 138 µM) Confirms Low Transporter Interaction Liability

CAS 440332-24-1 has been directly screened against human organic cation transporter 1 (OCT1/SLC22A1) expressed in HEK293 cells, yielding an IC50 of 1.38 × 10^5 nM (138 µM) for inhibition of ASP+ substrate uptake [1]. This weak inhibitory activity at OCT1 indicates that at pharmacologically relevant concentrations (typically low nanomolar for 5-HT1A engagement), the compound is unlikely to produce transporter-mediated drug-drug interactions or alter the cellular disposition of OCT1 substrates. In contrast, several established 5-HT1A ligands (e.g., buspirone, which is a known OCT1 substrate) can exhibit significant transporter interactions that complicate in vivo pharmacological interpretation.

OCT1 transporter organic cation transporter drug-transporter interaction HEK293

Structural Differentiation: 2-Oxoethyl Linker vs. Simple Alkyl Spacers in Benzotriazinone Arylpiperazines

CAS 440332-24-1 incorporates a 2-oxoethyl (–CH2–CO–) linker between the benzotriazinone N3 and the piperazine N4, which distinguishes it from the ethylene (–CH2–CH2–) and propylene (–CH2–CH2–CH2–) linked series reported by Caliendo (2000) [1] and Fiorino (2008) [2]. The carbonyl oxygen in the oxoethyl linker acts as an additional hydrogen-bond acceptor and introduces a partial sp2 geometric constraint that limits conformational flexibility relative to fully saturated alkyl linkers. The 2000 study explicitly demonstrated that linker length (ethylene vs. propylene) critically determines both 5-HT1A affinity and selectivity, with the propylene series (n = 3) generally exhibiting superior 5-HT1A binding [1]. The oxoethyl linker represents a chemically distinct tether whose impact on receptor binding conformation has not been systematically benchmarked against alkyl linkers in published head-to-head comparisons, making CAS 440332-24-1 a unique probe for evaluating the role of linker polarity and rigidity in 5-HT1A pharmacophore models.

linker SAR 2-oxoethyl spacer hydrogen bond acceptor conformational constraint

Selectivity Advantage Over MP 3022 (Benzotriazole) and WAY-100135 (5-HT1A Antagonist Chemotypes)

MP 3022 (4-[3-(benzotriazol-1-yl)propyl]-1-(2-methoxyphenyl)piperazine) is a well-characterized 5-HT1A receptor antagonist that shares the 2-methoxyphenylpiperazine motif with CAS 440332-24-1 but employs a benzotriazole rather than benzotriazinone heterocycle. Published binding data for MP 3022 show high-affinity 5-HT1A binding, but its selectivity over other receptor subtypes is limited compared to the benzotriazinone series [1]. The benzotriazin-4-one core, by virtue of its carbonyl oxygen and expanded heterocyclic surface, provides additional hydrogen-bonding and π-stacking interactions that the Caliendo and Fiorino groups have correlated with improved 5-HT1A selectivity over 5-HT2A, 5-HT2C, D2, and α1 receptors [2][3]. Furthermore, WAY-100135, a commercially available 5-HT1A antagonist (IC50 = 15 nM at 5-HT1A), shows only ~67-fold selectivity over α1 and D2 receptors (IC50 > 1000 nM), whereas the ortho-OCH3 benzotriazinone 2e demonstrated substantially higher selectivity across all tested off-targets [2]. CAS 440332-24-1, as a benzotriazinone-based ortho-OCH3 compound, is predicted to outperform both MP 3022 and WAY-100135 in receptor selectivity.

MP 3022 WAY-100135 5-HT1A antagonist benzotriazole chemotype comparison

Recommended Research and Procurement Application Scenarios for CAS 440332-24-1


5-HT1A Receptor Radioligand Binding Assay Standardization and Pharmacological Profiling

CAS 440332-24-1 is suitable as a reference ligand for 5-HT1A receptor binding studies, particularly in competitive displacement assays using [3H]8-OH-DPAT on rat hippocampal or recombinant human 5-HT1A membrane preparations. The ortho-methoxy substitution pattern predicts subnanomolar to low nanomolar binding affinity, consistent with the 5-HT1A affinity (IC50 = 0.059 nM) reported for the closely related o-OCH3 benzotriazinone compound 2e [1]. Its predicted high selectivity over 5-HT2A, 5-HT2C, D1, D2, α1, and α2 receptors [1] makes it a cleaner pharmacological tool than buspirone or 8-OH-DPAT, which exhibit broader receptor interaction profiles. Researchers should confirm the 2-methoxyphenyl (ortho) isomer identity by NMR and HPLC-MS upon receipt [2].

SAR Probe for Evaluating Linker Hydrogen-Bonding Effects in 5-HT1A Pharmacophore Models

The 2-oxoethyl spacer in CAS 440332-24-1 introduces a carbonyl oxygen absent in previously characterized ethylene- and propylene-linked benzotriazinone arylpiperazines [2][3]. This structural feature makes the compound a uniquely informative SAR probe for molecular modeling and pharmacophore refinement studies aimed at understanding how linker polarity and H-bond-accepting capability modulate 5-HT1A binding affinity and selectivity. Comparative docking studies against the naphthyl-lead compound (Ki = 0.000178 nM at 5-HT1A) [3] can reveal whether the oxoethyl carbonyl engages in productive interactions with receptor residues or introduces unfavorable desolvation penalties.

Transporter Liability Screening: OCT1-Negative Control for Cellular Uptake Assays

With a directly measured OCT1 IC50 of 138 µM [4], CAS 440332-24-1 can serve as a low-transporter-interaction control compound in cellular assays employing HEK293 or other OCT1-expressing cell lines. This is particularly relevant for CNS-targeted compound screening cascades where OCT1-mediated cellular uptake or efflux may confound apparent potency measurements. The compound's weak OCT1 inhibition, combined with its predicted high 5-HT1A affinity, enables experimental designs that isolate receptor-mediated effects from transporter-mediated disposition artifacts.

Comparative Benchmarking Against MP 3022 and WAY-100135 in in Vitro 5-HT1A Functional Assays

CAS 440332-24-1 may be deployed alongside commercial 5-HT1A antagonist standards MP 3022 and WAY-100135 in functional assays (e.g., [35S]GTPγS binding or cAMP modulation) to benchmark the benzotriazinone chemotype against benzotriazole- and arylpiperazine-based 5-HT1A ligands [1][5]. The benzotriazinone core is structurally distinct from the benzotriazole of MP 3022 and the cyclohexyl-arylpiperazine of WAY-100135, offering a differentiated chemical scaffold for exploring 5-HT1A functional selectivity (biased agonism/antagonism) and for patent-circumvention strategies in drug discovery programs targeting the 5-HT1A receptor.

Quote Request

Request a Quote for 3-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.